molecular formula C11H13N3O2 B1481659 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 2091713-86-7

1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No. B1481659
CAS RN: 2091713-86-7
M. Wt: 219.24 g/mol
InChI Key: FGDRNFFPPZLDTL-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazopyrazole, which is a type of heterocyclic aromatic organic compound. It contains a cyclopropylmethyl group attached to the 1-position and a methyl group attached to the 6-position of the imidazopyrazole ring. Additionally, a carboxylic acid group is attached to the 7-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazopyrazole ring, which is a fused ring system containing two nitrogen atoms. The cyclopropylmethyl and methyl groups would be attached as substituents on this ring, and the carboxylic acid group would likely contribute to the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The presence of the carboxylic acid group in this compound would likely make it polar and capable of forming hydrogen bonds, which could affect properties such as solubility and melting point .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of various derivatives, showcasing its role as a key intermediate in chemical reactions. For instance, it has been involved in functionalization reactions leading to the formation of different products, demonstrating its versatility in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).
  • Its derivatives have been synthesized and characterized, indicating the compound's potential for yielding a range of chemical entities with diverse properties (Du Hui-r, 2014).

Antimicrobial and Antioxidant Activities

  • Certain derivatives of this compound have shown promising antimicrobial and antioxidant activities. These activities highlight its potential in the development of new therapeutic agents (Umesha, Rai, & Harish Nayaka, 2009).
  • The compound's framework has been used to create derivatives that exhibit antimicrobial activity, further reinforcing its significance in medicinal chemistry (Jyothi & Madhavi, 2019).

Development of Heterocyclic Compounds

  • It has been a key starting material in the synthesis of various heterocyclic compounds. These compounds have potential applications in various fields, including pharmaceuticals and materials science (Dzedulionytė et al., 2022).

Novel Synthetic Approaches

  • Innovative synthetic methods involving this compound have been developed, demonstrating its utility in advancing chemical synthesis techniques (Babariya & Naliapara, 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically determined through biological testing and experimentation. Without specific data or references, it’s not possible to provide a mechanism of action for this compound .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in biological tests, it could be further developed and optimized for use in areas such as medicinal chemistry .

properties

IUPAC Name

1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-7-9(11(15)16)10-13(6-8-2-3-8)4-5-14(10)12-7/h4-5,8H,2-3,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDRNFFPPZLDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1C(=O)O)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 2
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
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1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
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1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 5
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1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 6
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

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